molecular formula C12H16N2O2 B1276807 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid CAS No. 887442-22-0

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid

Cat. No. B1276807
M. Wt: 220.27 g/mol
InChI Key: TVWPPUXVVVXIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Pharmacology of Piperidine Derivatives

The synthesis of piperidine derivatives has been a subject of interest due to their potential therapeutic applications. For instance, a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids were prepared as antagonists for NMDA receptors, which are implicated in various neurological conditions. Compounds such as cis-4-(phosphonomethyl)piperidine-2-carboxylic acid demonstrated potent NMDA antagonist activity, suggesting their utility in treating neurodegenerative disorders and preventing neuronal damage during cerebral ischemia .

Molecular Structure Analysis of Piperidine Complexes

The structural analysis of piperidine complexes has been conducted using various techniques. For example, a diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid was characterized by X-ray crystallography, revealing distinct components linked by hydrogen bonds. The piperidinium rings in these complexes adopt a chair conformation with the carboxyl group in an equatorial position . Similarly, the synthesis and structural characterization of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid were confirmed by spectroscopic methods and X-ray diffraction, with further insights provided by DFT calculations .

Chemical Reactions Involving Piperidine Derivatives

Piperidine derivatives undergo various chemical reactions, which have been explored in different studies. For instance, reactions of piperidine with formic acid demonstrated that formic acid can act as a formylating, methylating, and reducing agent, leading to the formation of various N-alkyl piperidines through mechanisms such as retro-vinylogous-bis-aza-Aldol reactions . Additionally, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine was proposed, which is significant in medicinal chemistry due to its conformational rigidity .

Physical and Chemical Properties of Piperidine Derivatives

The physical and chemical properties of piperidine derivatives have been investigated through spectroscopic and computational studies. For example, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were examined using FT-IR, NMR, and UV techniques, along with quantum chemical methods to simulate properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . Furthermore, macrocycles prepared from lithocholic acid, piperazine, and isomeric pyridine dicarboxylic acids showed selective affinities towards sodium and potassium, indicating their potential application in ion recognition .

Scientific Research Applications

Piperidine derivatives are important in various scientific fields, particularly in pharmaceuticals . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Summary of Application : Piperidine derivatives are used in the synthesis of various drugs .
    • Methods of Application : One-pot sequential Suzuki–Miyaura coupling and hydrogenation are carried out under mild conditions .
    • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Medicinal Chemistry

    • Summary of Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWPPUXVVVXIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398240
Record name 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid

CAS RN

887442-22-0
Record name 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.